molecular formula C15H14O2S B13109209 Benzene, 1-(methylsulfonyl)-2-(1-phenylethenyl)-

Benzene, 1-(methylsulfonyl)-2-(1-phenylethenyl)-

Cat. No.: B13109209
M. Wt: 258.3 g/mol
InChI Key: WRCSDWJLDJOJLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzene, 1-(methylsulfonyl)-2-(1-phenylethenyl)- is an organic compound with a complex structure that includes a benzene ring substituted with a methylsulfonyl group and a phenylethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-(methylsulfonyl)-2-(1-phenylethenyl)- typically involves the reaction of benzene derivatives with appropriate sulfonyl and phenylethenyl reagents. One common method includes the Friedel-Crafts alkylation of benzene with a sulfonyl chloride and a phenylethenyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-(methylsulfonyl)-2-(1-phenylethenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding sulfides.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring undergoes substitution with various electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as halogens, nitrating agents, or sulfonating agents in the presence of catalysts like iron(III) chloride.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted benzene derivatives depending on the electrophile used.

Scientific Research Applications

Benzene, 1-(methylsulfonyl)-2-(1-phenylethenyl)- has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzene, 1-(methylsulfonyl)-2-(1-phenylethenyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. The methylsulfonyl group can enhance the compound’s binding affinity to target proteins, while the phenylethenyl group can modulate its overall activity.

Comparison with Similar Compounds

Similar Compounds

  • Benzene, 1-methyl-4-(1-phenylethenyl)-
  • Benzene, 1,3-bis(1-phenylethenyl)-
  • Benzene, 1,4-bis(phenylethynyl)-

Uniqueness

Benzene, 1-(methylsulfonyl)-2-(1-phenylethenyl)- is unique due to the presence of both the methylsulfonyl and phenylethenyl groups, which impart distinct chemical properties and reactivity

Properties

Molecular Formula

C15H14O2S

Molecular Weight

258.3 g/mol

IUPAC Name

1-methylsulfonyl-2-(1-phenylethenyl)benzene

InChI

InChI=1S/C15H14O2S/c1-12(13-8-4-3-5-9-13)14-10-6-7-11-15(14)18(2,16)17/h3-11H,1H2,2H3

InChI Key

WRCSDWJLDJOJLK-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1C(=C)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.